molecular formula C14H15ClN2O B2503599 3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide CAS No. 1497251-03-2

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide

Cat. No.: B2503599
CAS No.: 1497251-03-2
M. Wt: 262.74
InChI Key: ZWNDUNCWPUPIQJ-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide is a chemical compound with a complex structure, featuring a benzamide core substituted with a chlorine atom, a cyanocyclopentyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the cyanocyclopentyl intermediate: Cyclopentanone is reacted with cyanide sources under basic conditions to form the cyanocyclopentyl group.

    Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The cyanocyclopentyl intermediate is coupled with the chlorinated benzamide under suitable conditions, often using a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide
  • 3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide
  • 3-chloro-N-(1-cyanocyclopentyl)benzamide

Uniqueness

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-4-5-11(8-12(10)15)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNDUNCWPUPIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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